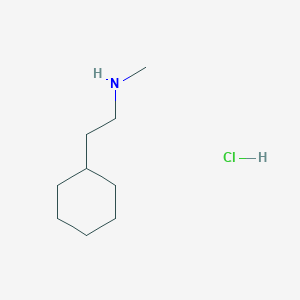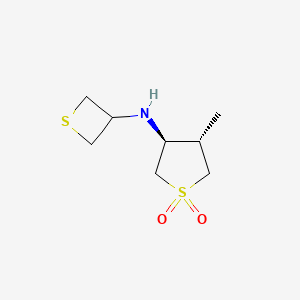
(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is a complex organic compound that belongs to the class of tetrahydrothiophenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach might include:
Formation of the thietan ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Amination: Introduction of the amino group at the 4-position of the tetrahydrothiophene ring.
Methylation: Addition of a methyl group at the 3-position.
Oxidation: Conversion of the tetrahydrothiophene to its dioxide form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might convert the dioxide back to the sulfide form.
Substitution: Various substitution reactions can occur at the amino or methyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Sulfides.
Substitution products: Halogenated derivatives, nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Application in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothiophene derivatives: Compounds with similar core structures but different substituents.
Sulfoxides and sulfones: Compounds with similar oxidation states.
Uniqueness
(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H15NO2S2 |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
(3S,4S)-4-methyl-1,1-dioxo-N-(thietan-3-yl)thiolan-3-amine |
InChI |
InChI=1S/C8H15NO2S2/c1-6-4-13(10,11)5-8(6)9-7-2-12-3-7/h6-9H,2-5H2,1H3/t6-,8-/m1/s1 |
Clave InChI |
YAKXMDQZQUHFPO-HTRCEHHLSA-N |
SMILES isomérico |
C[C@@H]1CS(=O)(=O)C[C@H]1NC2CSC2 |
SMILES canónico |
CC1CS(=O)(=O)CC1NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


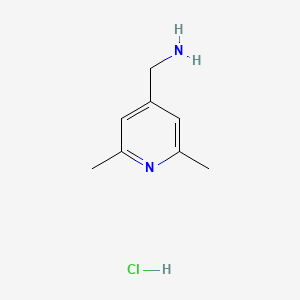
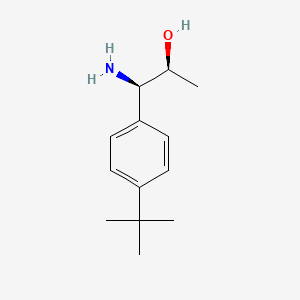
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide](/img/structure/B13025603.png)
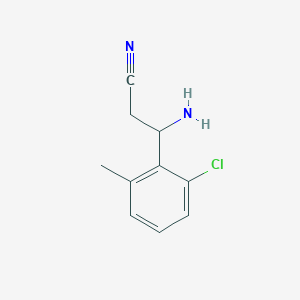
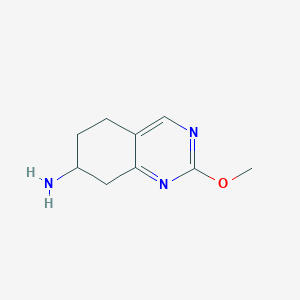
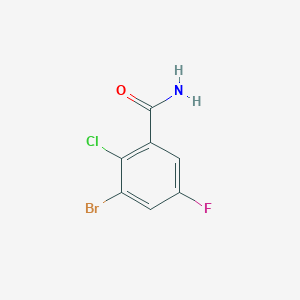

![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)
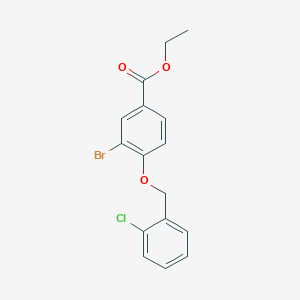
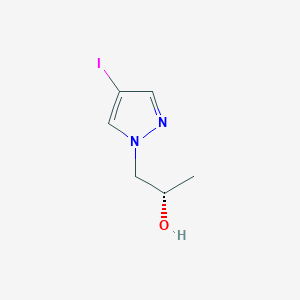
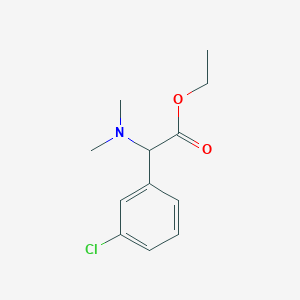
![2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine](/img/structure/B13025666.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)
